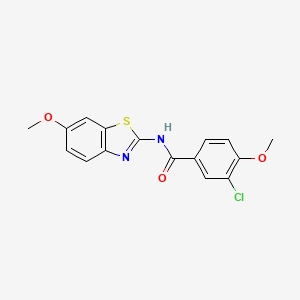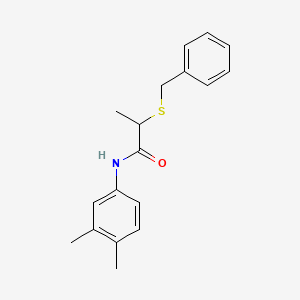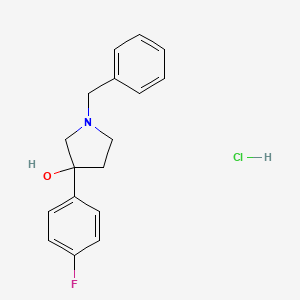![molecular formula C19H22F3NO B4986387 N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as Methoxyphenamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications. Methoxyphenamine is structurally similar to other amphetamines and acts as a central nervous system stimulant. The compound has been shown to have a wide range of effects on the body, including increased alertness, improved cognitive function, and enhanced physical performance.
作用机制
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine acts as a central nervous system stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. The compound binds to the dopamine transporter and inhibits its reuptake, leading to an increase in dopamine levels in the synaptic cleft. N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine also increases the release of norepinephrine and serotonin from presynaptic neurons, leading to an overall increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and respiration rate. N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has also been shown to increase the release of glucose from the liver and increase the breakdown of fatty acids in adipose tissue. The compound has also been shown to increase the release of growth hormone and prolactin.
实验室实验的优点和局限性
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has also been extensively studied, and its mechanism of action is well understood. However, there are also several limitations to the use of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine in lab experiments. The compound has a potential for abuse and can be addictive, making it difficult to control in a lab setting. N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine can also have a wide range of effects on the body, making it difficult to isolate specific effects for study.
未来方向
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine. One potential area of research is the development of new therapeutic applications for the compound. N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has been shown to have potential for use in the treatment of ADHD, narcolepsy, and obesity, and further research could lead to the development of new treatments for these conditions. Another potential area of research is the study of the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine use. The compound has been shown to have potential for abuse and addiction, and further research could help to better understand the risks associated with long-term use. Finally, there is potential for the development of new analogs of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine that could have improved therapeutic properties or reduced side effects.
合成方法
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine involves several steps. The first step involves the reaction of 4-methoxyphenylacetonitrile with bromine to form 4-bromo-2-methoxyphenylacetonitrile. The second step involves the reaction of 4-bromo-2-methoxyphenylacetonitrile with 3-(trifluoromethyl)phenylmagnesium bromide to form N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine. The final step involves the purification of the compound through recrystallization.
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has been extensively studied for its potential therapeutic applications. The compound has been shown to have a wide range of effects on the body, including increased alertness, improved cognitive function, and enhanced physical performance. N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanaminemine has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO/c1-14(12-16-4-3-5-17(13-16)19(20,21)22)23-11-10-15-6-8-18(24-2)9-7-15/h3-9,13-14,23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVCTNWZKFBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)

![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)
![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)
![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)

![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)